molecular formula C17H7N11O16 B1254963 2,6-Bis(picrylamino)-3,5-dinitropyridine CAS No. 38082-89-2

2,6-Bis(picrylamino)-3,5-dinitropyridine

Cat. No.: B1254963
CAS No.: 38082-89-2
M. Wt: 621.3 g/mol
InChI Key: YSSXHRVRZWIAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(picrylamino)-3,5-dinitropyridine is a highly energetic compound known for its potential applications in various fields, particularly in the development of explosives and propellants. This compound is characterized by its complex molecular structure, which includes multiple nitro groups and picrylamino groups attached to a pyridine ring. Its high energy content and stability make it a subject of interest in both academic research and industrial applications.

Biochemical Analysis

Biochemical Properties

2,6-Bis(picrylamino)-3,5-dinitropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including oxidoreductases and transferases. These interactions often involve the formation of stable complexes, which can either inhibit or activate the enzyme’s activity. For instance, this compound can bind to the active site of certain enzymes, leading to competitive inhibition and a subsequent decrease in the enzyme’s catalytic efficiency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes that either inhibit or activate the target molecule’s function. Additionally, this compound has been shown to interfere with enzyme activity by acting as a competitive inhibitor, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound has been associated with alterations in cell viability and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a marked increase in toxicity. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is influenced by factors such as its chemical structure and the presence of specific binding sites on target molecules .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting processes such as gene expression and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(picrylamino)-3,5-dinitropyridine typically involves a multi-step process. One common method starts with the reaction of 2,4,6-trinitrochlorobenzene with 2,6-diaminopyridine. This reaction proceeds through a condensation step followed by nitration. The optimal conditions for the condensation reaction include using isopropanol as the solvent and pyridine as the catalyst. The nitration step is best performed with a mixture of sulfuric acid and nitric acid in a 4:1 volume ratio, at a temperature of 50°C for 3 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the safety and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(picrylamino)-3,5-dinitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and picrylamino groups, which are reactive under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and nitric acid can be used to oxidize the compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas can reduce the nitro groups to amino groups, resulting in different reduced products.

    Substitution: Substitution reactions can occur with reagents like halogens and alkylating agents, leading to the formation of substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2,6-Bis(picrylamino)-3,5-dinitropyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(2,4,6-trinitrophenyl)-2,2’-bi(1,3,4-oxadiazole): Another high-energy compound with similar applications in explosives and propellants.

    1,3,5-Trinitrohexahydro-1,3,5-triazine: Known for its use in military explosives, this compound shares some structural similarities with 2,6-Bis(picrylamino)-3,5-dinitropyridine.

    1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: A high-energy compound used in various explosive formulations.

Uniqueness

This compound is unique due to its specific combination of nitro and picrylamino groups attached to a pyridine ring. This structure provides a balance of high energy content and stability, making it particularly suitable for applications in energetic materials .

Properties

IUPAC Name

3,5-dinitro-2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7N11O16/c29-21(30)6-1-8(23(33)34)14(9(2-6)24(35)36)18-16-12(27(41)42)5-13(28(43)44)17(20-16)19-15-10(25(37)38)3-7(22(31)32)4-11(15)26(39)40/h1-5H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSXHRVRZWIAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7N11O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068064
Record name 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder with no distinct odor when dry; [Owen Compliance Services MSDS]
Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

38082-89-2
Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38082-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038082892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(picrylamino)-3,5-dinitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(picrylamino)-3,5-dinitropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Bis(picrylamino)-3,5-dinitropyridine
Reactant of Route 3
Reactant of Route 3
2,6-Bis(picrylamino)-3,5-dinitropyridine
Reactant of Route 4
2,6-Bis(picrylamino)-3,5-dinitropyridine
Reactant of Route 5
Reactant of Route 5
2,6-Bis(picrylamino)-3,5-dinitropyridine
Reactant of Route 6
2,6-Bis(picrylamino)-3,5-dinitropyridine
Customer
Q & A

Q1: What are the key properties of PYX that make it suitable for use as an explosive?

A1: PYX exhibits several properties desirable for energetic materials, including:

  • High thermal stability: AFX-521, a formulation containing 95 wt% PYX and 5 wt% Kel-F 800, demonstrates excellent thermal stability, making it suitable for high-temperature applications. []
  • Desirable detonation performance: PYX exhibits promising detonation characteristics, including high detonation velocity and pressure. []
  • Tunable sensitivity: Research suggests that the sensitivity of PYX can be modified by altering its particle size. For instance, ultra-fine PYX with a mean particle diameter of 1.06 μm showed decreased impact sensitivity and an increased steel engraving value compared to larger particles. []

Q2: How does the molecular structure of PYX influence its explosive properties?

A: Theoretical investigations using density functional theory (DFT) have explored the structure-property relationships of PYX and its derivatives. [] These studies indicate that:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.